![molecular formula C29H40BF4P B6336325 双环己基(9-丁基芴-9-基)鏻四氟硼酸盐,95% [cataCXium© FBu] CAS No. 1007311-98-9](/img/structure/B6336325.png)

双环己基(9-丁基芴-9-基)鏻四氟硼酸盐,95% [cataCXium© FBu]

描述

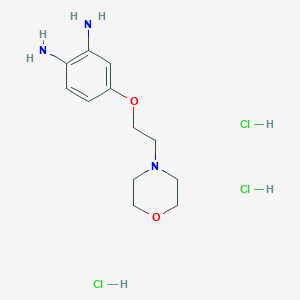

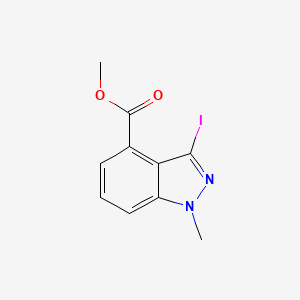

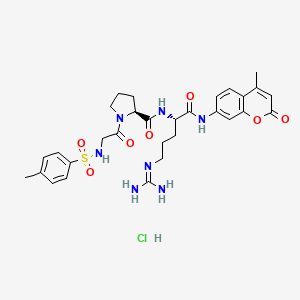

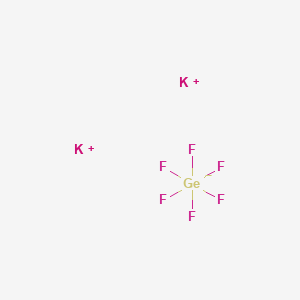

Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate, also known as cataCXium© FBu, is a chemical compound with the CAS Number: 1007311-98-9 . It has a molecular weight of 506.41 . The compound is typically stored at 4°C, protected from light, and under nitrogen .

Molecular Structure Analysis

The InChI code for this compound is 1S/C29H39P.BF3.FH/c1-2-3-22-29 (27-20-12-10-18-25 (27)26-19-11-13-21-28 (26)29)30 (23-14-6-4-7-15-23)24-16-8-5-9-17-24;2-1 (3)4;/h10-13,18-21,23-24H,2-9,14-17,22H2,1H3;;1H . The SMILES string is F [B-] (F) (F)F.CCCCC3 ( [PH+] (C1CCCCC1)C2CCCCC2)c4ccccc4-c5ccccc35 .Chemical Reactions Analysis

The compound is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

The compound is a solid . It is highly water-soluble .科学研究应用

1. 合成和催化

双环己基(9-丁基芴-9-基)鏻四氟硼酸盐是9-烷基芴基膦大规模合成中的关键组分。这些膦在Pd催化的交叉偶联反应中高效,使得该化合物在合成化学中很有价值(Fleckenstein, Kadyrov, & Plenio, 2008)。

2. 化学反应和衍生物合成

该化合物用于合成1,4-二噻富烯和1,4-二噻富瓦烯,以及鏻盐的生产。这些盐和衍生物具有多种应用,包括在材料科学和制药领域(Akiba, Ishikawa, & Inamoto, 1978)。

3. 鈴木-宫浦偶联中的催化

该鏻盐用于合成水溶性催化剂,使杂环底物的铃木-宫浦偶联变得高效。这种催化活性对于创造各种有机化合物(包括药品和农用化学品)很重要(Fleckenstein & Plenio, 2008)。

4. 抗菌活性和抗静电性能

鏻盐,包括双环己基(9-丁基芴-9-基)鏻四氟硼酸盐,已被研究其抗菌活性和抗静电性能。这些性能使它们成为杀生物和抗静电应用的潜在候选者(Cieniecka-Rosłonkiewicz et al., 2005)。

5. Halex反应中的相转移催化

该化合物也是Halex反应(一种亲核芳香取代反应)中的活性催化剂。其较高的热稳定性使其适用于高温反应(Fan, Chuah, & Jaenicke, 2012)。

安全和危害

The compound is classified as harmful. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and it should be stored in a well-ventilated place with the container kept tightly closed .

作用机制

Target of Action

The primary target of (9-Butyl-9-fluorenyl)dicyclohexylphosphonium Tetrafluoroborate, also known as cataCXium© FBu, is to act as a ligand in various cross-coupling reactions . These reactions are crucial in the synthesis of complex organic compounds, particularly in the pharmaceutical and fine chemical industries .

Mode of Action

As a ligand, cataCXium© FBu binds to a central metal atom in a coordination complex during cross-coupling reactions . This binding facilitates the coupling of two organic groups, enabling the formation of a new carbon-carbon bond .

Biochemical Pathways

The compound is involved in several types of cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are fundamental in constructing carbon-carbon bonds, which are essential in organic synthesis .

Result of Action

The result of cataCXium© FBu’s action is the efficient formation of carbon-carbon bonds in various organic compounds . This is crucial in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals .

属性

IUPAC Name |

(9-butylfluoren-9-yl)-dicyclohexylphosphanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39P.BF4/c1-2-3-22-29(27-20-12-10-18-25(27)26-19-11-13-21-28(26)29)30(23-14-6-4-7-15-23)24-16-8-5-9-17-24;2-1(3,4)5/h10-13,18-21,23-24H,2-9,14-17,22H2,1H3;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQHWERYDVYPPB-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCC1(C2=CC=CC=C2C3=CC=CC=C31)[PH+](C4CCCCC4)C5CCCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40BF4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746254 | |

| Record name | (9-Butyl-9H-fluoren-9-yl)(dicyclohexyl)phosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9-Butyl-9-fluorenyl)dicyclohexylphosphonium tetrafluoroborate | |

CAS RN |

1007311-98-9 | |

| Record name | (9-Butyl-9H-fluoren-9-yl)(dicyclohexyl)phosphanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclohexyl(9-butylfluoren-9-yl)phosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dichloro{(S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II)](/img/structure/B6336305.png)

![Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336333.png)

![Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate](/img/structure/B6336334.png)

![(R,R)-[COD]Ir[Ph2PThrePHOX], 97%](/img/structure/B6336335.png)